2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt

Catalog No.
S13692608
CAS No.
M.F
C7H3F3NNaO4S
M. Wt
277.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Nitro-4-(trifluoromethyl)benzenesulfinic acid so...

Product Name

2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt

IUPAC Name

sodium;2-nitro-4-(trifluoromethyl)benzenesulfinate

Molecular Formula

C7H3F3NNaO4S

Molecular Weight

277.16 g/mol

InChI

InChI=1S/C7H4F3NO4S.Na/c8-7(9,10)4-1-2-6(16(14)15)5(3-4)11(12)13;/h1-3H,(H,14,15);/q;+1/p-1

InChI Key

KUFUHSZTCZORHK-UHFFFAOYSA-M

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])S(=O)[O-].[Na+]

2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt is a specialized, bench-stable sulfinate salt used primarily as a precursor for introducing the 2-nitro-4-(trifluoromethyl)benzenesulfonyl group. This moiety functions as an ultra-activated variant of the standard Nosyl (2-nitrobenzenesulfonyl) protecting group for amines. The synergistic electron-withdrawing effects of the ortho-nitro and para-trifluoromethyl groups significantly lower the pKa of the resulting sulfonamide, facilitating difficult N-alkylations while dramatically accelerating subsequent thiol-mediated deprotection. By supplying this moiety as a sodium sulfinate salt rather than a moisture-sensitive sulfonyl chloride, it offers extended shelf-life, precise dosing, and compatibility with one-pot oxidative sulfonamidation protocols, making it an effective reagent for complex, multi-step peptide and alkaloid syntheses [1].

Procurement Fit

Sulfonamide and sulfone synthesis via coupling or radical pathways
Requires electron-deficient arylsulfinate for enhanced electrophilicity
Dual EWG substitution (ortho-NO₂, para-CF₃) for predictable Hammett-driven reactivity

Substituting this compound with standard 2-nitrobenzenesulfonyl chloride (NsCl) or 2-nitrobenzenesulfinic acid sodium salt reduces synthetic efficiency and process scalability. Standard Ns-protected amines often lack the necessary acidity for sterically demanding N-alkylations, leading to incomplete conversions and complex purifications. Furthermore, deprotecting standard Ns groups can require extended reaction times or harsh thiolate conditions that degrade sensitive substrates. Conversely, attempting to use 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride directly introduces severe handling challenges; the highly electron-deficient chloride is exceptionally prone to rapid hydrolysis upon exposure to atmospheric moisture, resulting in variable assay purity, lower isolated yields, and poor batch-to-batch reproducibility in procurement workflows [1].

Substitution Risk

Unsubstituted benzenesulfinate
Lacks electron-withdrawing groups; may shift reaction rate and regioselectivity in electrophilic couplings
Mono-nitro or mono-CF₃ analogs
Synergistic electronic bias absent; may reduce yield in sulfonamide formation
4-Nitro-2-CF₃ regioisomer
Ortho-CF₃ steric hindrance may limit reactivity in sterically demanding transformations

Enhanced N-H Acidity for Hindered Alkylations

The incorporation of the para-trifluoromethyl group significantly increases the electron deficiency of the sulfonyl moiety compared to the standard 2-nitrobenzenesulfonyl (Ns) group. This structural modification lowers the pKa of the protected secondary sulfonamide by approximately 1.0 to 1.5 units [1]. In comparative alkylation studies, 2-nitro-4-(trifluoromethyl)benzenesulfonamides achieve >95% conversion in sterically hindered Mitsunobu reactions or mild base-mediated alkylations (e.g., K2CO3), whereas the standard Ns-protected analogs often stall at 60-70% yield under identical conditions [2].

Evidence DimensionSulfonamide N-alkylation yield (sterically hindered substrates)
Target Compound Data2-Nitro-4-(trifluoromethyl)benzenesulfonamide derivatives (>95% yield)
Comparator Or BaselineStandard 2-nitrobenzenesulfonamide derivatives (60-70% yield)
Quantified Difference25-35% higher conversion in demanding N-alkylation steps
ConditionsMitsunobu conditions (DIAD/PPh3) or mild base (K2CO3, alkyl halide)

Enables the efficient synthesis of highly substituted or sterically hindered amines that fail to alkylate under standard Nosyl protection.

Hydrolysis Kinetics
Class-level inference
Predicted ~87-fold rate enhancement vs unsubstituted (Hammett ρ +1.60, Σσ 1.21)
Supports electrophilicity prediction for coupling reactivity
Based on LFER; no direct kinetic measurement for this salt

Accelerated Thiol-Mediated Deprotection

The deprotection of Nosyl-type groups relies on nucleophilic aromatic substitution (SNAr) by a thiolate, forming a Meisenheimer complex. The strongly electron-withdrawing CF3 group at the 4-position dramatically lowers the activation energy for this intermediate [1]. Consequently, 2-nitro-4-(trifluoromethyl)benzenesulfonyl groups can be quantitatively cleaved (>98% yield) using mild thiols (e.g., mercaptoethanol or thiophenol) and weak bases in under 30 minutes, whereas standard 2-nitrobenzenesulfonyl groups typically require 2 to 4 hours and often stronger bases to achieve comparable cleavage [2].

Evidence DimensionDeprotection reaction time to >98% cleavage
Target Compound Data2-Nitro-4-(trifluoromethyl)benzenesulfonyl group (<30 minutes)
Comparator Or Baseline2-Nitrobenzenesulfonyl (Ns) group (2-4 hours)
Quantified Difference4- to 8-fold acceleration in deprotection rate
ConditionsThiophenol or 2-mercaptoethanol, mild base (e.g., K2CO3 or Cs2CO3), room temperature

Shorter deprotection times prevent the degradation of base- or nucleophile-sensitive functional groups in complex late-stage synthetic intermediates.

Regioisomer Accessibility
Data to verify
Para-CF₃ TPSA 56.5 Ų; ortho-CF₃ regioisomer sterically hindered
Para-CF₃ may reduce steric hindrance at sulfinate sulfur
No experimental kinetic comparison published

Enhanced Stability over Sulfonyl Chlorides

Highly electron-deficient sulfonyl chlorides, such as 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride, are notoriously unstable and undergo rapid hydrolysis to the corresponding sulfonic acid upon exposure to ambient humidity, complicating storage and reducing effective stoichiometry [1]. The sodium sulfinate salt completely circumvents this issue. Analytical monitoring demonstrates that the sulfinate salt retains >99% purity over 6 months of ambient benchtop storage, compared to the sulfonyl chloride which can degrade by >15% within weeks if not stored under strictly anhydrous, sub-zero conditions [2].

Evidence DimensionReagent purity after 6 months of ambient storage
Target Compound Data2-Nitro-4-(trifluoromethyl)benzenesulfinic acid sodium salt (>99% purity)
Comparator Or Baseline2-Nitro-4-(trifluoromethyl)benzenesulfonyl chloride (<85% purity, rapid hydrolysis)
Quantified Difference>14% higher retained purity with elimination of cold-chain storage requirements
ConditionsAmbient temperature, exposure to standard atmospheric moisture

Procurement of the sulfinate salt ensures consistent batch-to-batch stoichiometry and eliminates the need for specialized cold-chain logistics and glovebox handling.

Purity Specification
Specification review
98% assay (Fluorochem, Leyan, CymitQuimica)
Reduces repurification need; supports consistent stoichiometry
Verify supplier COA for lot-specific data

One-Pot Oxidative Sulfonamidation Compatibility

The bench-stable sulfinate salt can be directly utilized in oxidative sulfonamidation protocols to protect amines without ever isolating the moisture-sensitive sulfonyl chloride. Using mild oxidants such as N-chlorosuccinimide (NCS) or iodine in the presence of the target amine, the sulfinate is converted in situ to the reactive electrophile, achieving overall protection yields of 85-95% [1]. This one-pot approach avoids the 15-20% yield loss typically associated with the separate synthesis, isolation, and handling of the highly reactive sulfonyl chloride intermediate [2].

Evidence DimensionOverall yield of protected amine
Target Compound DataOne-pot oxidative sulfonamidation from sulfinate salt (85-95% yield)
Comparator Or BaselineTwo-step method (isolation of sulfonyl chloride followed by protection) (65-80% yield)
Quantified Difference10-20% higher overall yield with reduced unit operations
ConditionsAmine, oxidant (NCS or I2), mild base, one-pot reaction vs. two-step isolation

Streamlines manufacturing workflows by reducing unit operations and avoiding the handling of corrosive, unstable intermediates.

Highly Hindered Secondary Amine Synthesis

Utilized in Fukuyama-type amine syntheses where standard Nosyl groups fail to provide sufficient N-H acidity for Mitsunobu alkylations with bulky, sterically demanding alcohols [1].

Late-Stage Peptide and Alkaloid Modification

Selected when protecting groups must be removed rapidly under extremely mild thiolate conditions to preserve epimerization-prone stereocenters or sensitive lactones [1].

On-Demand Sulfonyl Chloride Generation

Procured as a stable, bulk-storable precursor in industrial settings, allowing process chemists to generate the highly reactive 2-nitro-4-(trifluoromethyl)benzenesulfonyl chloride in situ, strictly as needed [1].

Oxidative Cross-Coupling for Diaryl Sulfones

Serves as a stable nucleophilic or radical coupling partner in palladium- or photoredox-catalyzed reactions to synthesize highly electron-deficient diaryl sulfones used in advanced materials or as specialized Julia-Kocienski reagents [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Synthesis of (hetero)aryl sulfonamides
Electron-deficient sulfinate for nitro-sulfinate reductive coupling
Yield under mild conditions vs. unsubstituted analog
Radical sulfonylation in medicinal chemistry
Direct introduction of 2-nitro-4-CF₃-phenylsulfonyl fragment
Target engagement and metabolic stability of CF₃-containing molecules
Agrochemical intermediate for sulfone herbicides
Precursor to sulfone/sulfonamide without free sulfinic acid handling
Stability of sulfinate salt for streamlined synthetic entry

Hydrogen Bond Acceptor Count

8

Exact Mass

276.96325752 g/mol

Monoisotopic Mass

276.96325752 g/mol

Heavy Atom Count

17

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